molecular formula C15H13N3O4S2 B2420358 Benzo[c][1,2,5]thiadiazol-5-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797697-89-2

Benzo[c][1,2,5]thiadiazol-5-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2420358
CAS No.: 1797697-89-2
M. Wt: 363.41
InChI Key: QIQILKOKVTYTJV-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H13N3O4S2 and its molecular weight is 363.41. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been used to prepare derivatives that inhibit pfkfb3 kinase , a key enzyme involved in cancer cell metabolism.

Mode of Action

Compounds with a similar structure have been used in photovoltaics and as fluorescent sensors . They function as electron donor-acceptor systems, with the benzo[c][1,2,5]thiadiazole motif acting as a strong electron acceptor .

Biochemical Pathways

Similar compounds have been used in photoredox catalysis , a process that involves the transfer of electrons in chemical reactions. This suggests that the compound may interact with biochemical pathways involving redox reactions.

Pharmacokinetics

Similar compounds have been noted for their good pharmacokinetics and drug-likeness behaviors .

Result of Action

Similar compounds have been used in photoredox catalysis , suggesting that the compound may induce chemical reactions when exposed to light.

Action Environment

Similar compounds have been used in photoredox catalysis , which is influenced by light exposure. This suggests that the compound’s action may be influenced by environmental light conditions.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S2/c19-15(10-3-4-13-14(6-10)17-23-16-13)18-7-12(8-18)24(20,21)9-11-2-1-5-22-11/h1-6,12H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQILKOKVTYTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)S(=O)(=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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